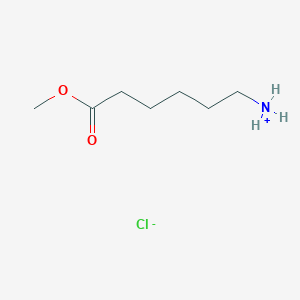
(6-Methoxy-6-oxohexyl)azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methoxy-6-oxohexyl)azanium;chloride is a useful research compound. Its molecular formula is C7H16ClNO2 and its molecular weight is 181.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Antimicrobial Activity
Quaternary ammonium compounds (QACs) like (6-Methoxy-6-oxohexyl)azanium;chloride are known for their antimicrobial properties. They disrupt microbial cell membranes, making them effective against a broad spectrum of bacteria and fungi. Studies have shown that modifications to the alkyl chain length and functional groups can enhance their efficacy as disinfectants and antiseptics, which is crucial in clinical settings to prevent infections .
Drug Delivery Systems
The compound's ability to form stable complexes with various drug molecules allows it to be utilized in drug delivery systems. Its quaternary structure facilitates interaction with biological membranes, enhancing the bioavailability of poorly soluble drugs. Research indicates that such compounds can be engineered to release therapeutic agents in a controlled manner, improving treatment outcomes in conditions such as cancer and chronic diseases .
Materials Science
Surface Modification Agents
In materials science, this compound is employed as a surface modifier for polymers and coatings. Its hydrophobic properties make it suitable for creating water-resistant surfaces on textiles and construction materials. This application is particularly valuable in the production of waterproof fabrics and protective coatings that resist moisture penetration .
Nanocomposite Development
The compound has also been explored in the synthesis of nanocomposites, where it acts as a stabilizing agent for nanoparticles. By modifying the surface characteristics of nanoparticles, it enhances their dispersion in polymer matrices, leading to improved mechanical and thermal properties of the resulting composites .
Environmental Applications
Wastewater Treatment
Due to its cationic nature, this compound is effective in wastewater treatment processes. It can flocculate suspended particles and remove heavy metals from industrial effluents. Studies have demonstrated its efficacy in binding with anionic contaminants, thereby facilitating their removal from water bodies .
Bioremediation Enhancer
Recent research indicates that this compound can enhance bioremediation efforts by promoting the growth of specific microbial populations capable of degrading environmental pollutants. By modifying the microbial community structure, it helps improve the efficiency of bioremediation strategies for contaminated sites .
Case Studies
| Application Area | Case Study Reference | Findings |
|---|---|---|
| Antimicrobial Activity | PMC9969401 | Demonstrated significant antibacterial effects against Gram-positive bacteria at low concentrations. |
| Drug Delivery Systems | PMC8435545 | Improved solubility and bioavailability of hydrophobic drugs when used as a carrier. |
| Surface Modification | MDPI | Enhanced water resistance in polymer films treated with quaternary ammonium compounds. |
| Wastewater Treatment | EPA Submission | Effective removal of anionic dyes from wastewater using modified QACs. |
| Bioremediation | PMC11284787 | Increased degradation rates of hydrocarbons in contaminated soils through microbial enhancement. |
Propriétés
IUPAC Name |
(6-methoxy-6-oxohexyl)azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-10-7(9)5-3-2-4-6-8;/h2-6,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLDOTFAFZJPOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














